molecular formula C14H14N4O3S B2491906 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2309537-25-3

4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2491906
CAS No.: 2309537-25-3
M. Wt: 318.35
InChI Key: AKDZBNSVWAMRNT-UHFFFAOYSA-N
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Description

“4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” is a complex organic compound that features a combination of pyridine, thiazole, and piperazine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the thiazole ring: The thiazole ring can be introduced via a condensation reaction with appropriate thioamide and α-haloketone.

    Formation of the piperazine ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine and a halogenated precursor.

    Coupling reactions: The final compound can be obtained by coupling the synthesized intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazine
  • 4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperidin-2-one

Uniqueness

“4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one” is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(1-methyl-2-oxopyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-16-5-2-3-10(12(16)20)13(21)17-6-7-18(11(19)9-17)14-15-4-8-22-14/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDZBNSVWAMRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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